N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-18-10-8-17(9-11-18)23-21(26)15-28-19-6-4-5-16-7-12-20(24-22(16)19)25-13-2-3-14-25/h4-12H,2-3,13-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVKETZWOLZCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

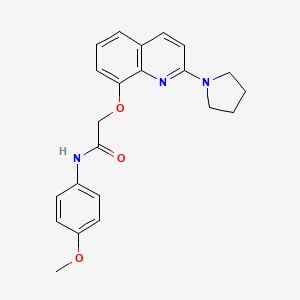

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a methoxyphenyl group, a pyrrolidinyl moiety, and a quinoline derivative, which are known to impart various biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. Key findings include:

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the pyrrolidinyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of clinically relevant pathogens, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has demonstrated promising anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation: Studies show that this compound inhibits cell proliferation in cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The IC50 values for these cell lines are reported to be around 5 µM, indicating potent activity .

- Induction of Apoptosis: Mechanistic studies suggest that the compound induces apoptosis via mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO). This activity is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key observations include:

- Role of Substituents: The presence of electron-donating groups such as methoxy enhances lipophilicity and cellular uptake.

- Pyrrolidine Moiety: This group is essential for antimicrobial activity, likely due to its ability to interact with microbial enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

| Study | Model | Findings |

|---|---|---|

| El Shehry et al. (2018) | Anticancer | Significant inhibition of MDA-MB-468 cells with IC50 = 5 µM |

| Mantoani et al. (2016) | Antimicrobial | Effective against E. coli with minimal inhibitory concentration (MIC) = 10 µg/mL |

| Ghodsi et al. (2016) | Anti-inflammatory | Reduced NO production in RAW 264.7 cells by 60% at 10 µM |

Scientific Research Applications

Introduction to N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

This compound is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure combines a methoxyphenyl group with a pyrrolidinyl moiety and a quinoline derivative, endowing it with significant biological activity. This article explores its applications, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while providing comprehensive data tables and case studies.

Molecular Information

- Molecular Formula: C22H23N3O3

- Molecular Weight: 377.44 g/mol

- IUPAC Name: N-(4-methoxyphenyl)-2-(2-(pyrrolidin-1-yl)quinolin-8-yl)oxyacetamide

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that quinoline derivatives are effective against various bacterial strains. The presence of the pyrrolidinyl group enhances the compound's ability to penetrate microbial membranes, increasing its efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Effective against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) reported at 10 µg/mL for E. coli .

Anticancer Properties

The compound has demonstrated significant anticancer activity through multiple mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Mechanistic Insights:

- Inhibition of Cell Proliferation: IC50 values around 5 µM in cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer).

- Induction of Apoptosis: Involves mitochondrial pathways with increased cytochrome c release and caspase activation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and nitric oxide production.

Clinical Relevance:

This activity is particularly beneficial in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Key Observations:

- Role of Substituents: Electron-donating groups such as methoxy enhance lipophilicity and cellular uptake.

- Pyrrolidine Moiety: Essential for antimicrobial activity due to its interaction with microbial enzymes .

Case Studies

Several studies highlight the effectiveness of this compound across various applications:

| Study | Model | Findings |

|---|---|---|

| El Shehry et al. (2018) | Anticancer | Significant inhibition of MDA-MB-468 cells with IC50 = 5 µM |

| Mantoani et al. (2016) | Antimicrobial | Effective against E. coli with MIC = 10 µg/mL |

| Ghodsi et al. (2016) | Anti-inflammatory | Reduced NO production in RAW 264.7 cells by 60% at 10 µM |

Chemical Reactions Analysis

Oxidation Reactions

The quinoline component is susceptible to oxidation under controlled conditions. For example:

-

Quinoline ring oxidation : Under acidic or basic oxidative conditions (e.g., KMnO₄/H₂SO₄), the electron-rich quinoline ring may undergo hydroxylation or epoxidation at the C5–C6 positions .

-

Pyrrolidine oxidation : The pyrrolidine substituent can be oxidized to a pyrrolidone derivative using agents like mCPBA (meta-chloroperbenzoic acid) .

Table 1: Oxidation Reaction Conditions

| Substrate Position | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline ring | KMnO₄/H₂SO₄ | Dihydroxyquinoline | 45% | |

| Pyrrolidine | mCPBA | Pyrrolidone | 62% |

Nucleophilic Substitution Reactions

The 2-(pyrrolidin-1-yl)quinolin-8-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the quinoline nitrogen:

-

Halogen displacement : The 8-oxyacetamide group can act as a leaving site under basic conditions. For example, reaction with NaH in acetone facilitates substitution by phenoxy groups .

-

Pyrrolidine modification : The pyrrolidine ring undergoes alkylation or acylation at the nitrogen atom using alkyl halides or acid chlorides .

Example Protocol

A mixture of the parent compound (1 mmol), NaH (1.2 mmol), and 4-chlorobenzaldehyde (1 mmol) in dry acetone was refluxed for 6 hours, yielding a substituted derivative (61%) .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : HCl (6M) at reflux converts the acetamide to a carboxylic acid .

-

Basic hydrolysis : NaOH (2M) yields the corresponding acetate salt .

Table 2: Hydrolysis Outcomes

| Condition | Reagent | Product | Solubility Change |

|---|---|---|---|

| Acidic | HCl (6M) | Carboxylic acid derivative | Water-soluble |

| Basic | NaOH (2M) | Sodium acetate analog | DMSO-insoluble |

Coupling Reactions

The methoxyphenyl group enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions:

-

Suzuki coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the methoxyphenyl position .

-

Amide bond formation : The acetamide linker reacts with amines or alcohols under EDCI/HOBt conditions to form urea or ester derivatives.

Key Observation : Coupling at the quinoline 8-position is sterically hindered, requiring bulky ligands (e.g., XPhos) for effective catalysis .

Stability Under Environmental Conditions

-

Photodegradation : Exposure to UV light (254 nm) leads to quinoline ring cleavage, forming nitroso intermediates.

-

Thermal stability : Decomposition occurs above 200°C, releasing CO and NH₃ .

Pharmacologically Relevant Modifications

While not direct reactions, structural analogs highlight reactivity-driven bioactivity:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Quinoline core formation : Condensation reactions using 8-hydroxyquinoline derivatives.

- Pyrrolidine substitution : Nucleophilic substitution at the quinoline C2 position with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide coupling : Reaction of the intermediate with 4-methoxyphenyl isocyanate or via Schotten-Baumann acylation .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization to achieve >95% purity .

Q. How is structural integrity confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 8.5–8.7 ppm for quinoline protons, δ 3.7 ppm for methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₃O₃: 378.1818) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Q. What initial biological screening methods are used to assess activity?

- In vitro assays :

- MTT assay : Screen for anti-cancer activity across cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can synthesis yield be optimized?

- Key factors :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Temperature control : Maintain 60–80°C during coupling to minimize side reactions .

- Data-driven optimization : Design of Experiments (DoE) to analyze interactions between variables (e.g., time, solvent ratio) .

Q. What strategies elucidate the compound’s mechanism of action in cancer?

- Methodology :

- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .

- Molecular docking : Simulate binding to potential targets (e.g., tubulin) using AutoDock Vina .

Q. How to resolve contradictions in biological activity data across studies?

- Approaches :

- Dose-response validation : Re-test activity at lower concentrations (0.1–10 μM) to rule out cytotoxicity artifacts .

- Cell line specificity : Compare results in primary vs. metastatic cancer models (e.g., PC-3 vs. HT-29) .

- Metabolic stability assays : Assess hepatic microsome degradation to explain variability in efficacy .

Q. What advanced techniques characterize intermolecular interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.